Glycyl-l-histidyl-l-lysine

概要

説明

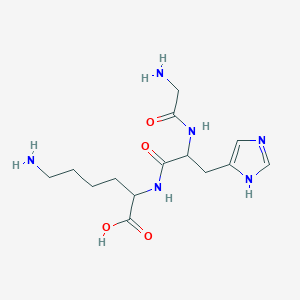

プレザチドは、グリシン、ヒスチジン、リシンからなるトリペプチドです。銅イオンと容易に複合体を形成し、皮膚や髪の毛の化粧品に広く使用されています。

製造方法

合成経路と反応条件

プレザチドは、ペプチドの製造に一般的に使用される固相ペプチド合成 (SPPS) により合成することができます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することを含みます。 反応条件には、通常、不要な副反応を防止するための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれます .

工業生産方法

工業的な環境では、プレザチドは、大規模なSPPSを使用して製造されます。このプロセスには、複数の反応を同時に処理できる自動ペプチド合成機が関与し、効率と収率が向上します。 最終生成物は、高性能液体クロマトグラフィー (HPLC) を使用して精製され、高純度と品質が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

Prezatide can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, Prezatide is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

化学反応の分析

反応の種類

プレザチドは、次のようなさまざまな化学反応を起こします。

酸化: プレザチドは、特に銅イオンと複合体を形成した場合に、酸化反応を起こし、活性酸素種の生成につながります。

還元: 還元反応は、特に還元剤の存在下で起こり、ジスルフィド結合の切断につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と分子状酸素が含まれます。

還元: ジチオスレイトール (DTT) やトリス (2-カルボキシエチル) ホスフィン (TCEP) などの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応によって生成される主な生成物には、酸化されたペプチド、還元されたペプチド、官能基が修飾された置換ペプチドが含まれます .

科学的研究の応用

Antioxidant Properties

GHK has been identified as an endogenous antioxidant , which plays a crucial role in reducing oxidative stress within living organisms. Research indicates that GHK effectively diminishes levels of reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals, thereby protecting cells from oxidative damage. For instance, a study demonstrated that GHK reduced ROS levels in Caco-2 cells at concentrations of 10 µM or less, outperforming other known antioxidants like carnosine and reduced glutathione .

Wound Healing and Tissue Regeneration

GHK is well-documented for its role in promoting wound healing and tissue regeneration. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans, which are essential for tissue repair. Studies have shown that GHK enhances fibroblast function and promotes angiogenesis, leading to improved healing outcomes in various tissues including skin, lungs, and bones .

| Application | Mechanism | Outcome |

|---|---|---|

| Wound healing | Increases collagen synthesis | Faster closure of wounds |

| Tissue regeneration | Stimulates blood vessel growth | Enhanced recovery in damaged tissues |

Neurological Protection

Recent research highlights GHK's potential in neuroprotection against metal toxicity, particularly copper and zinc. GHK has been shown to bind to these metals, reducing their redox activity and preventing associated cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Chronic Obstructive Pulmonary Disease (COPD)

GHK's applications extend to respiratory health, particularly in managing chronic obstructive pulmonary disease (COPD). Studies indicate that plasma levels of GHK are significantly decreased in COPD patients. Exogenous administration of GHK-Cu has been shown to protect against cigarette smoke-induced skeletal muscle dysfunction via pathways involving sirtuin 1, highlighting its therapeutic potential for COPD-related complications .

Biotechnology Applications

In biotechnology, GHK is utilized as an inducer for enzyme production. For example, a study demonstrated that using Copper-Glycyl-l-histidyl-l-lysine as an inducer significantly enhanced laccase production from Trametes versicolor, showcasing its potential in bioprocessing applications .

作用機序

プレザチドは、いくつかのメカニズムを通じてその効果を発揮します。

コラーゲン合成: 銅と複合体を形成したプレザチドは、I型コラーゲンとグリコサミノグリカンを合成および沈着させることを増加させます。

組織リモデリング: プレザチドは、マトリックスメタロプロテアーゼ-2とマトリックスメタロプロテアーゼインヒビター-1および-2の発現を増加させ、組織のリモデリングに役割を果たします。

抗酸化活性: プレザチドの抗酸化活性は、スーパーオキシドジスムターゼに銅を供給し、損傷時の鉄の放出を阻止する能力によるものです.

類似化合物の比較

類似化合物

グリシル-L-ヒスチジル-L-リシン (GHK): プレザチドと同様に、GHKは銅イオンと複合体を形成するトリペプチドであり、創傷治癒とスキンケアに適用されます。

独自性

プレザチドは、特定のアミノ酸配列と銅イオンと安定な複合体を形成する能力によって独自です。 この独特の特性は、プレザチドの生物活性を高め、コラーゲン合成と組織のリモデリングを促進する上で特に効果的です .

類似化合物との比較

Similar Compounds

Glycyl-L-histidyl-L-lysine (GHK): Similar to Prezatide, GHK is a tripeptide that forms complexes with copper ions and has applications in wound healing and skin care.

Tripeptide-1: Another tripeptide with similar properties, used in cosmetic products for its skin-rejuvenating effects

Uniqueness

Prezatide is unique due to its specific amino acid sequence and its ability to form stable complexes with copper ions. This unique property enhances its biological activity and makes it particularly effective in promoting collagen synthesis and tissue remodeling .

生物活性

Glycyl-l-histidyl-l-lysine (GHK) is a naturally occurring tripeptide that has garnered attention for its diverse biological activities, particularly in the fields of oxidative stress reduction, wound healing, and potential therapeutic applications in various diseases. This article presents a detailed overview of the biological activities of GHK, supported by research findings, data tables, and case studies.

1. Antioxidant Properties

GHK has been identified as an endogenous antioxidant , capable of reducing levels of reactive oxygen species (ROS) in various cell types. A study conducted on Caco-2 cells demonstrated that GHK significantly diminished hydroxyl (·OH) and peroxyl (ROO·) radicals, showcasing its superior efficacy compared to other known antioxidants like carnosine and reduced glutathione . The effective concentration was found to be as low as 10 µM.

| Radical Type | GHK Effect | Comparison with Other Antioxidants |

|---|---|---|

| Hydroxyl (·OH) | Strongly reduced | More effective than carnosine and GSH |

| Peroxyl (ROO·) | Reduced | Similar trend observed |

| Superoxide (O2 -·) | No significant effect | Not applicable |

2. Role in Copper Binding and Transport

GHK's ability to bind copper ions is crucial for its biological activity. The GHK-Cu complex has been shown to modulate intracellular copper levels, which is vital for various enzymatic functions and cellular processes. Research indicates that GHK can either inhibit or facilitate bioactive intracellular copper levels depending on the tissue concentration and time . This property makes it a potential candidate for therapeutic applications in conditions where copper homeostasis is disrupted.

3.1 Wound Healing

GHK has demonstrated significant wound healing properties. In clinical studies, it has been shown to enhance tissue repair across multiple organ systems including skin, lung, and liver tissues . The GHK-Cu complex specifically accelerates wound healing by promoting collagen deposition and reducing inflammation.

3.2 Respiratory Health

Recent studies have highlighted the protective effects of GHK-Cu against oxidative stress induced by cigarette smoke, particularly in models of chronic obstructive pulmonary disease (COPD). Exogenous administration of GHK-Cu was found to protect against skeletal muscle dysfunction associated with COPD through the activation of sirtuin 1 (SIRT1) .

4. Case Studies

Case Study 1: COPD Patients

In a cohort study involving patients with COPD, plasma levels of GHK were significantly lower compared to healthy controls. Supplementation with GHK-Cu improved lung function metrics such as FEV1 and DLCO, indicating a potential therapeutic role in managing COPD .

Case Study 2: Skin Repair

A clinical trial assessing the effects of a topical formulation containing GHK-Cu showed improved skin elasticity and reduced signs of aging after 12 weeks of application. Biochemical markers indicated increased collagen synthesis and reduced inflammatory markers in treated subjects .

5. Conclusion

This compound exhibits a wide range of biological activities that position it as a promising therapeutic agent in various medical fields. Its antioxidant properties, ability to modulate copper levels, and effectiveness in promoting tissue repair highlight its potential applications in treating oxidative stress-related conditions and enhancing wound healing processes.

特性

Key on ui mechanism of action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate |

|---|---|

CAS番号 |

49557-75-7 |

分子式 |

C14H24N6O4 |

分子量 |

340.38 g/mol |

IUPAC名 |

6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |

InChIキー |

MVORZMQFXBLMHM-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

正規SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

外観 |

Solid powder |

Key on ui other cas no. |

49557-75-7 |

純度 |

>95% (or refer to the Certificate of Analysis) |

関連するCAS |

72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |

配列 |

GHK |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。